2-[propyl-[[4-[2-(tetrazolidin-5-yl)phenyl]phenyl]methyl]amino]pyridine-3-carboxylic acid
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Overview
Description
2-[propyl-[[4-[2-(tetrazolidin-5-yl)phenyl]phenyl]methyl]amino]pyridine-3-carboxylic acid is a complex organic compound featuring a tetrazole ring, which is known for its diverse applications in medicinal chemistry and material science. The presence of the tetrazole ring imparts unique chemical properties, making it a valuable compound for various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[propyl-[[4-[2-(tetrazolidin-5-yl)phenyl]phenyl]methyl]amino]pyridine-3-carboxylic acid typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of boronic acids with halides in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the desired product with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
2-[propyl-[[4-[2-(tetrazolidin-5-yl)phenyl]phenyl]methyl]amino]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The tetrazole ring allows for nucleophilic substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.
Scientific Research Applications
2-[propyl-[[4-[2-(tetrazolidin-5-yl)phenyl]phenyl]methyl]amino]pyridine-3-carboxylic acid has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioisostere in drug design, mimicking carboxylic acids.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[propyl-[[4-[2-(tetrazolidin-5-yl)phenyl]phenyl]methyl]amino]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzymes and receptors, thereby modulating their activity . This interaction can lead to various biological effects, making it a valuable compound in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
Tetrazole Derivatives: Compounds like 1H-tetrazole and its derivatives share the tetrazole ring structure and exhibit similar chemical properties.
Carboxylic Acid Isosteres: Other bioisosteres of carboxylic acids, such as sulfonamides and phosphonates, can be compared to highlight the unique properties of tetrazole-containing compounds.
Uniqueness
The uniqueness of 2-[propyl-[[4-[2-(tetrazolidin-5-yl)phenyl]phenyl]methyl]amino]pyridine-3-carboxylic acid lies in its ability to combine the chemical versatility of the tetrazole ring with the functional diversity of the pyridine and phenyl groups. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C23H26N6O2 |
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Molecular Weight |
418.5 g/mol |
IUPAC Name |
2-[propyl-[[4-[2-(tetrazolidin-5-yl)phenyl]phenyl]methyl]amino]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C23H26N6O2/c1-2-14-29(22-20(23(30)31)8-5-13-24-22)15-16-9-11-17(12-10-16)18-6-3-4-7-19(18)21-25-27-28-26-21/h3-13,21,25-28H,2,14-15H2,1H3,(H,30,31) |
InChI Key |
NFNQFAWQDIKMAL-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CC1=CC=C(C=C1)C2=CC=CC=C2C3NNNN3)C4=C(C=CC=N4)C(=O)O |
Origin of Product |
United States |
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